N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide is an organic compound with potential applications in various scientific research fields. This compound combines several functional groups, which contribute to its chemical reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. These steps may include:
Formation of Tetrahydroquinoline: : Starting from a precursor like an aniline derivative, through cyclization reactions, a 1,2,3,4-tetrahydroquinoline core is formed.
Furan-2-Carbonyl Group Introduction: : This step involves the attachment of a furan ring via acylation or similar reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound involves scalable methods such as batch or continuous flow synthesis, ensuring high yield and purity. Reactions are optimized for cost-effectiveness and environmental sustainability, with emphasis on using green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring and tetrahydroquinoline core can undergo oxidation, leading to various oxygenated products.
Reduction: : The nitro group can be reduced to an amine group under suitable conditions.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at positions ortho or para to the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Hydrogen gas (H₂) with catalysts, sodium borohydride (NaBH₄).
Substitution Conditions: : Acidic or basic media, appropriate solvents like dichloromethane (DCM).
Major Products
Oxidation Products: : Quinoline N-oxide derivatives.
Reduction Products: : Aminoquinoline sulfonamides.
Substitution Products: : Various substituted derivatives depending on the reacting species.
Scientific Research Applications
Chemistry: : Utilized as intermediates in organic synthesis, catalyst design, and studying reaction mechanisms.
Biology: : Investigated for its binding properties with enzymes and proteins, potential inhibitor or activator roles.
Medicine: : Explored for drug development, targeting diseases such as cancer, infections, and inflammatory conditions.
Industry: : Used in the synthesis of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide involves binding to specific molecular targets such as enzymes or receptors. It may inhibit or modulate their activity, depending on its interaction with active sites or allosteric sites, affecting various cellular pathways.
Comparison with Similar Compounds
Unique Features
Structural Diversity: : Combines functional groups from furan, tetrahydroquinoline, and sulfonamide families.
Reactivity: : Exhibits a broad range of chemical reactions due to its diverse functional groups.
Similar Compounds
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-5-yl)-2-nitrobenzenesulfonamide: : A similar structure with slight modifications in the tetrahydroquinoline core.
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide: : Replacing the furan ring with a thiophene ring, affecting its reactivity and applications.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c24-20(18-7-4-12-29-18)22-11-3-5-14-9-10-15(13-17(14)22)21-30(27,28)19-8-2-1-6-16(19)23(25)26/h1-2,4,6-10,12-13,21H,3,5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWAWFQKIKBUGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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